![molecular formula C7H12O3 B120968 (R)-Glycidyl butyrate CAS No. 60456-26-0](/img/structure/B120968.png)
(R)-Glycidyl butyrate
Overview
Description
Butyrate is a short-chain fatty acid (SCFA) that plays a significant role in modulating host-microbiome interactions . It’s one of the key metabolic end products that has been a major focus of microbiome understanding . Butyrate is produced when “good” bacteria in your gut help your body break down dietary fiber in your large intestine (colon) .
Synthesis Analysis
Butyrate is primarily produced through the fermentation of undigested carbohydrates including fermentable fibers and starch by bacteria in the distal small intestine and colon . The molar ratio of these SCFAs is approximately 60:20:20 for acetate, propionate, and butyrate respectively .
Chemical Reactions Analysis
The rate and amount of butyrate produced along the colonic lumen depend on the microbiota composition, the chemical composition, the physical form, and the amount of substrates available in the diet .
Physical And Chemical Properties Analysis
Butyrate is typically found in the lumen of the human colon at a concentration of 5–20 mM .
Scientific Research Applications
Pharmaceutical Applications
®-Glycidyl butyrate is utilized in the synthesis of various pharmaceutical compounds due to its reactivity as an epoxide. It serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other complex molecules. Its role in drug synthesis often involves the formation of esters or the introduction of chiral centers, which are crucial for the biological activity of many drugs .
Agricultural Chemical Synthesis
In agriculture, ®-Glycidyl butyrate is used to synthesize agrochemicals, including herbicides, insecticides, and fungicides. Its epoxide group can react with a range of nucleophiles, allowing for the creation of compounds that can protect crops from pests and diseases while being safe for the environment .
Food Industry Enhancements
The compound finds applications in the food industry as a flavoring agent or as a precursor to flavor compounds. Its ability to undergo reactions that produce esters contributes to the creation of flavors and fragrances that mimic natural tastes and scents in food products .
Biotechnology Research
In biotechnological research, ®-Glycidyl butyrate is used in enzyme-catalyzed reactions to study the specificity and mechanism of epoxide hydrolases. These enzymes play a significant role in detoxifying xenobiotic epoxides, and understanding their interaction with substrates like ®-Glycidyl butyrate can lead to advancements in biocatalysis and bioremediation techniques .
Materials Science Development
®-Glycidyl butyrate’s reactivity is exploited in materials science for the modification of polymers and resins. It can be used to introduce cross-linking points or to modify the physical properties of materials, leading to the development of new materials with specific characteristics required for high-performance applications .
Environmental Science Innovations
In environmental science, ®-Glycidyl butyrate is part of studies focused on the microbial production of volatile fatty acids (VFAs) from waste materials. Understanding the microbial pathways that convert waste into VFAs can lead to sustainable methods of waste management and the production of renewable resources .
Safety And Hazards
Future Directions
Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This includes defining the healthy and core gut microbiome, unveiling bacterial strain differences and functional diversity, robust gut bacteria profiling, culturing the ‘yet-unculturable’, from association to causal studies, from intra- to inter-kingdom interactions, from bench to bedside, from microbiome to phenome and precision medicine .
properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975863 | |
Record name | (Oxiran-2-yl)methyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Glycidyl butyrate | |
CAS RN |
60456-26-0 | |
Record name | (R)-Glycidyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Oxiran-2-yl)methyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.